7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound characterized by its fluorophenyl and trifluoromethyl groups attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced through a halogenation reaction, followed by a nucleophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of new materials with specific properties.
Biology: In biological research, 7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is used to study enzyme inhibition and receptor binding. Its fluorophenyl group enhances its binding affinity to various biological targets.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with improved performance.
Mechanism of Action
The mechanism by which 7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects involves binding to specific molecular targets. The fluorophenyl group enhances its affinity for these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents.
Fluorinated aromatic compounds: Compounds with fluorophenyl groups attached to various heterocyclic cores.
Uniqueness: 7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid stands out due to its combination of fluorophenyl and trifluoromethyl groups, which confer unique chemical and biological properties. This combination enhances its binding affinity and specificity, making it distinct from other similar compounds.
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-3-1-7(2-4-8)10-6-11(14(16,17)18)19-12-5-9(13(22)23)20-21(10)12/h1-6H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFYHFIWTDWLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC3=CC(=NN23)C(=O)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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